N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide
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Description
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H16N4O4 and its molecular weight is 388.383. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to inhibit theCyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its target, the cox enzyme, and inhibit its activity . This inhibition could lead to a decrease in the production of inflammatory mediators .
Biochemical Pathways
The compound likely affects the arachidonic acid cascade , given that its potential target is the COX enzyme . The COX enzyme is key in this pathway, converting arachidonic acid to prostaglandin H2 (PGH2), which is then converted to various prostanoids by different synthase enzymes . These prostanoids play a role in many inflammatory processes .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, pain, and fever caused by prostaglandins, given its potential inhibition of the COX enzyme . This is based on the known effects of COX inhibitors .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-29-17-10-8-14(9-11-17)19-20(24-12-3-2-7-18(24)22-19)23-21(26)15-5-4-6-16(13-15)25(27)28/h2-13H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWSZKQTLYGXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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